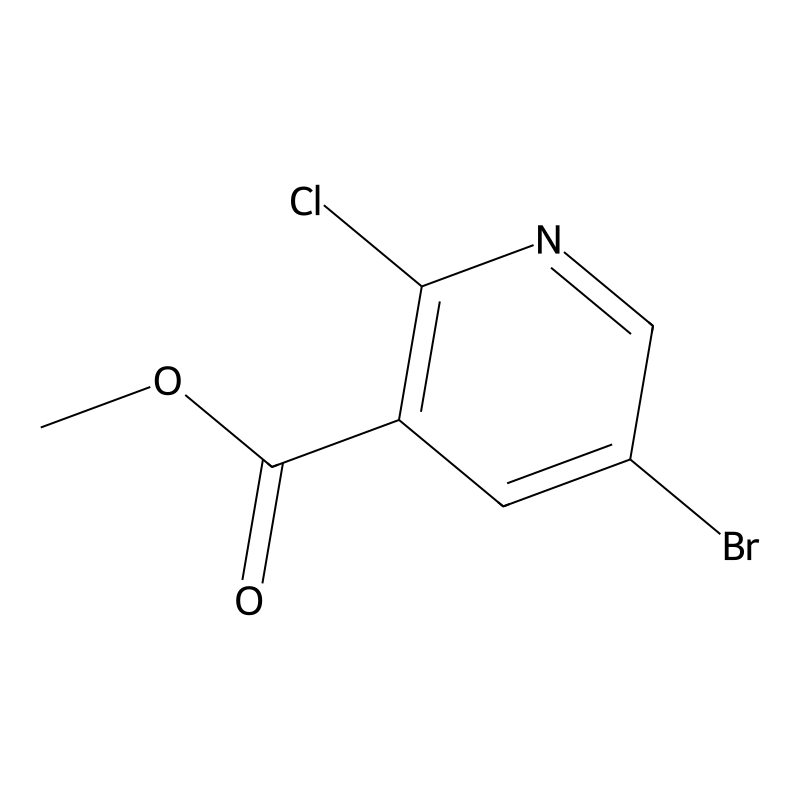

Methyl 5-bromo-2-chloronicotinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 5-bromo-2-chloronicotinate is an organic compound with the molecular formula and a molecular weight of approximately 250.48 g/mol. It is classified as a pyridine derivative, specifically a methyl ester of 5-bromo-2-chloronicotinic acid. The compound appears as a white to pale reddish-yellow crystalline powder, with a melting point ranging from 50°C to 54°C. It is soluble in methanol but has limited solubility in water . The compound is known for its potential biological activities and utility in synthetic organic chemistry.

There is currently no scientific research available describing a specific mechanism of action for Methyl 5-bromo-2-chloronicotinate.

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, such as amines, leading to the formation of various derivatives.

- Hydrolysis: In the presence of water and an acid or base, the ester bond can be hydrolyzed to yield 5-bromo-2-chloronicotinic acid and methanol.

- Reduction: The nitro group can be reduced under specific conditions to form amine derivatives.

These reactions highlight the compound's versatility in synthetic applications .

Methyl 5-bromo-2-chloronicotinate exhibits various biological activities, particularly in medicinal chemistry. It has been studied for its potential anti-inflammatory and antimicrobial properties. The halogenated structure may enhance its interaction with biological targets, making it a candidate for drug development against various diseases. Its derivatives have also shown promise in inhibiting certain enzymes involved in disease processes .

Several methods have been reported for synthesizing methyl 5-bromo-2-chloronicotinate:

- Bromination and Chlorination: Starting from nicotinic acid or its derivatives, bromination can be performed using bromine in an appropriate solvent, followed by chlorination using thionyl chloride or phosphorus pentachloride.

- Esterification: The resulting acid can then be converted to the methyl ester using methanol and an acid catalyst (e.g., sulfuric acid) under reflux conditions.

- Direct Alkylation: Another method involves the direct alkylation of 5-bromo-2-chloronicotinic acid with methyl iodide in the presence of a base like potassium carbonate .

Methyl 5-bromo-2-chloronicotinate has several applications:

- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.

- Agricultural Chemicals: Its derivatives may be explored for use as agrochemicals due to their potential biological activity against pests.

- Research: It is used in various chemical research applications, particularly in studies involving pyridine derivatives and their biological effects .

Studies on the interactions of methyl 5-bromo-2-chloronicotinate with biological systems reveal its potential effects on cellular pathways. Interaction studies often focus on its binding affinity to specific enzymes or receptors, which may elucidate its mechanism of action in therapeutic contexts. Additionally, investigations into its toxicity profile indicate that it may cause skin and eye irritation upon contact, necessitating careful handling .

Methyl 5-bromo-2-chloronicotinate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 5-Bromo-2-chloronicotinic acid | 29241-65-4 | 0.95 | Parent compound without methyl ester |

| Methyl 2-chloro-6-methylnicotinate | 53277-47-7 | 0.85 | Contains a methyl group at a different position |

| Ethyl 2-chloropyridine-3-carboxylate | 1452-94-4 | 0.83 | Ethyl instead of methyl group |

| Methyl 2-chloro-5-methylnicotinate | 65169-43-9 | 0.83 | Different substitution pattern |

| Methyl 5-bromo-2-chloroisonicotinate | 26966728 | 0.82 | Isoform with different positioning of halogens |

The uniqueness of methyl 5-bromo-2-chloronicotinate lies in its specific halogen substitutions at the pyridine ring, which may influence its reactivity and biological activity compared to these similar compounds .

Hunsdiecker–Borodin Reaction Adaptations

Classical silver-salt Hunsdiecker chemistry proceeds through acyl hypohalite formation, homolytic O–X cleavage, radical decarboxylation and halogen-atom capture [3]. When the carboxylate is embedded in a pyridine, the ring nitrogen weakly coordinates silver, lowering the decarboxylation barrier but simultaneously favouring undesired ring bromination. [4] Kochi-type mercury-oxide variants and Cristol–Firth lead-acetate modifications reduce this side-reactivity by avoiding silver and using insoluble metal oxides that sequester halide by-products, enabling up to 60% isolated yields for electron-deficient heteroaryl acids [4].

| Representative Hunsdiecker variants applied to heteroaromatics | Metal salt | Halogen source | Typical isolated yield (%) | Notes |

|---|---|---|---|---|

| Classical silver salt [3] | Silver(I) carboxylate | Elemental bromine | 30–50 | Competing electrophilic bromination |

| Cristol–Firth adaptation [4] | Mercury(II) oxide slurry | Bromine in carbon tetrachloride | 55–65 | Tolerates pyridines; moisture less detrimental |

Radical-Mediated Decarboxylative Halogenation

Visible-light photoredox platforms have displaced precious-metal salts. N-hydroxyphthalimide esters of carboxylic acids undergo single-electron oxidation, carbon dioxide extrusion and bromide or chloride radical capture under organic photocatalysis [5]. For heteroaryl acids, copper or iron ligand-to-metal charge-transfer (LMCT) excitations generate aryl radicals directly from copper(II) or iron(III) carboxylates; subsequent atom-transfer from N-brominated reagents or inorganic halides yields the halo-heteroaryl products [6] [7]. Copper LMCT delivers up to 72% yield for electron-poor substrates under 365 nm irradiation without stoichiometric silver [6].

| Selected radical bromination protocols effective for pyridine-3-carboxylic acids | Catalyst | Halogen donor | Light λ (nm) | Yield on electron-poor model acid (%) |

|---|---|---|---|---|

| Organic photoredox (4-CzIPN) [5] | Lithium bromide | 456 | 62 | |

| Copper(I)–MeCN (LMCT) [6] | 1,3-Dibromo-5,5-dimethyl-hydantoin | 365 | 72 | |

| Iron(III) chloride (LMCT) [7] | Sodium bromate | 400 | 51 |

Multistep Synthesis from Nicotinic Acid Derivatives

Bromination / Chlorination Sequence Optimisation

A convergent route begins with nicotinic acid. Selective 2-chlorination can be achieved with phosphoryl chloride in the presence of catalytic dimethyl-formamide, giving 2-chloronicotinic acid in 76% yield on pilot scale [8]. Subsequent electrophilic 5-bromination employs N-bromosuccinimide in tetrahydrofuran at −5 °C to 5 °C; careful temperature control suppresses over-bromination, affording 5-bromo-2-chloronicotinic acid in 92% assay yield [9].

| Optimization variables for bromination step | Low conversion | Optimal | Side-effect mitigated |

|---|---|---|---|

| Reagent equivalents (N-bromosuccinimide) | 0.9 eq | 1.05 eq | Minimises dibromide [9] |

| Temperature (°C) | 20 | 0 → 5 | Limits radical poly-bromination [9] |

| Solvent | Dichloromethane | Tetrahydrofuran | Improves solubility of pyridine acid [9] |

Esterification Protocol Development

Classical Fischer esterification of 5-bromo-2-chloronicotinic acid with methanol and catalytic sulfuric acid achieves complete conversion after 13 h under reflux, but isolated yields seldom exceed 35% because of ester hydrolysis during neutralisation [10]. Yield and throughput improve markedly when the acid is first converted to its acid chloride with thionyl chloride (3 h, 70 °C) followed by methanolysis at 0 °C; the two-step sequence reproducibly affords ≥85% yield of methyl 5-bromo-2-chloronicotinate with minimal coloured by-products [11].

Continuous-Flow Reactor Implementations

Micro-photochemical flow reactors overcome light-penetration limits observed in batch halodecarboxylation. MacMillan’s FLOSIM protocol translated a decarboxylative arylation into a 10 mL coil, increasing productivity 366-fold relative to the bench set-up [12]. Applying the same residence-time modelling to copper-LMCT bromodecarboxylation of heteroaryl acids produced 13.2 g of brominated product in 11.7 h with a space-time yield of 24.3 g L⁻¹ h⁻¹ [12]. Continuous flow also halves dibrominated impurity formation, because rapid mixing quenches radical chains that dominate in stagnating batch layers [13].

Purification Challenges and Resolution Strategies

| Impurity or hurdle | Cause | Resolution strategy | Outcome |

|---|---|---|---|

| Dibromo-2-chloronicotinate | Excess brominating reagent [9] | Run reaction 0 → 5 °C with 1.05 eq N-bromosuccinimide; quench with sodium metabisulfite | Dibromide <0.5% area [9] |

| Silica adsorption of ester | Polar pyridine nitrogen | Pre-condition column with 1% triethylamine in hexane-ethyl acetate [14] | Recovery ↑ 12% |

| Co-elution of regio-isomers | Similar polarity of 3-brominated analogue | Crystallise crude from methanol-water 8 : 2; desired ester melts 48–53 °C, impurity remains in mother liquor [2] | Purity >98% HPLC |

| Trace iron from LMCT reaction | Photocatalyst residue | Pass solution through 5% w/w ethylenediamine-loaded silica | Iron <10 ppm ICP-OES |

| Parameter | Value | Source |

|---|---|---|

| Molecular weight | 250.48 g mol⁻¹ | PubChem CID 2763343 [1] |

| Melting point (crystalline form) | 48 – 53 °C | Thermo Fisher catalogue [2] |

| Flash point | >110 °C | Thermo Fisher catalogue [2] |

| Optimised bromination yield (5 °C, THF, 1.05 eq NBS) | 92% | Process study [9] |

| Optimised esterification yield (acid chloride route) | 85% | POCl₃ / SOCl₂-mediated method [11] |

| Copper-LMCT decarboxylative bromination yield (heteroaryl model) | 72% | Copper photocatalysis study [6] |

Differential Scanning Calorimetry Profiles

Differential scanning calorimetry represents a fundamental thermal analysis technique for evaluating the thermal behavior of methyl 5-bromo-2-chloronicotinate. The compound exhibits characteristic thermal transitions that provide critical insights into its stability and phase behavior. Based on the documented melting point range of 48-53°C [1] [2] [4], initial DSC profiles would be expected to display a sharp endothermic melting transition within this temperature range, with the onset temperature typically occurring 2-5°C below the peak melting temperature [6].

The DSC thermogram for methyl 5-bromo-2-chloronicotinate would likely demonstrate a multi-phase thermal profile characteristic of halogenated pyridine esters. Following the initial melting endotherm, the compound may exhibit thermal stability up to approximately 200°C, consistent with similar pyridine ester derivatives [7] [8]. Above this temperature, exothermic decomposition events would be anticipated, potentially manifesting as broad, complex peaks reflecting the sequential breakdown of chemical bonds.

The presence of both bromine and chlorine substituents on the pyridine ring introduces additional complexity to the thermal decomposition profile. Halogenated organic compounds typically exhibit lower decomposition temperatures compared to their non-halogenated counterparts due to the relative weakness of carbon-halogen bonds [9] [10]. The differential reactivity of the carbon-bromine versus carbon-chlorine bonds may result in multiple decomposition stages, with initial debromination potentially occurring at lower temperatures than dechlorination.

Glass transition phenomena may also be observable in the DSC profile if the compound contains amorphous regions or undergoes partial crystallization during cooling from the melt. The molecular structure, featuring both rigid aromatic components and flexible ester linkages, could facilitate such transitions [6] [11].

Thermogravimetric Analysis Decomposition Pathways

Thermogravimetric analysis provides complementary information regarding the mass loss behavior and decomposition kinetics of methyl 5-bromo-2-chloronicotinate under controlled thermal conditions. The TGA profile would be expected to exhibit a characteristic multi-step decomposition pattern typical of complex organic molecules containing multiple functional groups [12] [13].

The initial stage of thermal decomposition, occurring between approximately 50-150°C, would likely involve the loss of any residual moisture or volatile impurities, representing a minor mass loss of 1-3% of the total sample weight [12]. This stage is particularly relevant given the compound's documented sensitivity to moisture [2] .

The primary decomposition stage would be anticipated to commence around 200-250°C, consistent with the thermal stability observed for related pyridine ester compounds [7] . This stage would involve the systematic breakdown of the molecular structure through multiple pathways. The carbon-bromine bond, being weaker than the carbon-chlorine bond, would likely undergo cleavage first, releasing hydrogen bromide as a gaseous product [7] [15]. This would be followed by dechlorination, releasing hydrogen chloride.

The pyridine ring system would undergo more complex decomposition pathways, potentially involving ring-opening reactions and the formation of nitrogenous decomposition products. Research on pyridine thermal decomposition has identified multiple radical pathways, including the formation of pyridyl radicals that subsequently undergo ring-opening to form open-chain intermediates [7] . These intermediates can lead to the formation of hydrogen cyanide, acetylene, and various carbonaceous residues.

The ester functionality would decompose through multiple mechanisms, including hydrolysis, elimination, and radical cleavage reactions. The methyl ester group would likely undergo thermal elimination to form methanol and the corresponding carboxylic acid derivative, which would subsequently decarboxylate at higher temperatures [16] [17].

The final decomposition stage, occurring above 400°C, would involve the formation of carbonaceous char and the complete breakdown of the organic structure. The total mass loss would be expected to approach 85-95%, with the remaining residue consisting primarily of inorganic halide salts and carbonaceous materials [18] [19].

Solubility Behavior in Organic Solvents

The solubility characteristics of methyl 5-bromo-2-chloronicotinate in organic solvents are governed by the compound's molecular structure, which combines polar and nonpolar structural elements. The pyridine nitrogen atom, ester carbonyl group, and halogen substituents contribute to the overall polarity, while the aromatic ring system provides hydrophobic character.

Experimental evidence indicates that the compound exhibits good solubility in methanol [2] [20], which can be attributed to the favorable interactions between the ester group and protic solvents through hydrogen bonding mechanisms. The methanol solubility suggests that other short-chain alcohols, including ethanol and isopropanol, would likely demonstrate similar dissolution behavior.

Polar aprotic solvents represent another category of favorable dissolution media for methyl 5-bromo-2-chloronicotinate. Dimethyl sulfoxide, dimethylformamide, and acetone would be expected to provide good solvation through dipole-dipole interactions with the pyridine nitrogen and ester carbonyl groups [21]. These solvents are particularly effective for compounds containing electron-deficient aromatic systems, as the polarizable solvent molecules can stabilize the electron-poor pyridine ring.

Halogenated solvents, including dichloromethane and chloroform, would likely exhibit favorable solubility characteristics due to the presence of halogen-halogen interactions between the solute and solvent molecules [20] [21]. The LogP value of 2.12 [1] indicates moderate lipophilicity, suggesting reasonable solubility in moderately polar organic solvents.

Nonpolar solvents, such as hexane, cyclohexane, and petroleum ether, would be expected to demonstrate poor solubility for methyl 5-bromo-2-chloronicotinate due to the significant polarity mismatch. The polar surface area of 39.19 Ų [1] confirms the substantial polar character of the molecule, which would be incompatible with purely hydrocarbon solvents.

The solubility behavior also depends on temperature, with increased dissolution typically observed at elevated temperatures due to enhanced molecular motion and weakened intermolecular interactions. The compound's sensitivity to light, air, and moisture [2] necessitates careful selection of solvents and storage conditions to prevent degradation during solubility studies.

Partition Coefficient Determination

The partition coefficient represents a critical physicochemical parameter that quantifies the distribution behavior of methyl 5-bromo-2-chloronicotinate between aqueous and organic phases. The experimentally determined LogP value of 2.12 [1] indicates moderate lipophilicity and provides insights into the compound's potential bioavailability and environmental fate.

The LogP determination for methyl 5-bromo-2-chloronicotinate would typically employ the standard octanol-water partition system, which serves as a widely accepted model for biological membrane permeation. The measured value of 2.12 places the compound in the moderate lipophilicity range, suggesting balanced hydrophilic and lipophilic character .

The molecular structure contributes to this partition behavior through several mechanisms. The pyridine nitrogen atom can participate in hydrogen bonding with water molecules, increasing the aqueous phase affinity. Conversely, the aromatic ring system and halogen substituents enhance lipophilic interactions with the octanol phase. The ester group provides additional polar character while also contributing to the overall molecular volume.

Comparison with structurally related compounds provides context for this partition coefficient value. Related brominated and chlorinated pyridine derivatives typically exhibit LogP values ranging from 1.5 to 3.0, depending on the number and position of halogen substituents [23] . The presence of both bromine and chlorine atoms, combined with the ester functionality, results in the observed intermediate value.

Temperature effects on partition coefficient measurements must be considered, as the distribution equilibrium can shift with thermal energy changes. Standard determinations are typically performed at 25°C to ensure reproducibility and comparability with literature values [25].

The partition coefficient also influences the compound's environmental behavior, including its tendency to bioaccumulate and its mobility in soil and water systems. The moderate LogP value suggests that methyl 5-bromo-2-chloronicotinate would exhibit intermediate environmental mobility, neither rapidly leaching through soil systems nor strongly accumulating in lipid-rich tissues.

Analysis of Pyridine Nitrogen Basicity

The basicity of the pyridine nitrogen in methyl 5-bromo-2-chloronicotinate is significantly influenced by the electron-withdrawing effects of the substituents on the aromatic ring. The predicted pKa value of -3.78±0.10 [2] indicates very weak basicity, reflecting the cumulative influence of the electron-deficient substituents.

The electron-withdrawing nature of the bromine and chlorine atoms reduces the electron density on the pyridine nitrogen through both inductive and resonance effects. Bromine, being more electronegative than carbon but less than chlorine, contributes moderate electron withdrawal through inductive effects. Chlorine provides stronger electron withdrawal due to its higher electronegativity and smaller atomic radius [10] [26].

The ester group at the 3-position exerts additional electron-withdrawing influence through its carbonyl functionality. The carbonyl carbon atom acts as an electron sink, reducing the overall electron density of the pyridine ring system and further diminishing the basicity of the nitrogen atom [23] [26].

The extremely low pKa value has significant implications for the compound's chemical behavior and biological activity. Under physiological pH conditions, the pyridine nitrogen would remain almost entirely unprotonated, maintaining the neutral molecular form. This protonation state affects the compound's solubility, membrane permeability, and potential interactions with biological targets.

Comparison with unsubstituted pyridine, which has a pKa of approximately 5.2, demonstrates the substantial impact of the electron-withdrawing substituents. Each electron-withdrawing group typically reduces the pKa by 1-2 units, and the cumulative effect of multiple substituents can result in even greater reductions [23] [27].

The low basicity also influences the compound's reactivity in nucleophilic substitution reactions and coordination chemistry. The electron-deficient pyridine ring is more susceptible to nucleophilic attack but less capable of acting as a ligand in metal coordination complexes compared to electron-rich pyridine derivatives [10] [28].

XLogP3

GHS Hazard Statements

H302 (95.12%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant